3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Overview
Description
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative, a class of compounds known for their diverse chemical properties and potential applications in various fields, including materials science and pharmacology. However, our focus will strictly adhere to its synthesis, structural analysis, and chemical properties, excluding any applications related to drug usage or pharmacological effects.
Synthesis Analysis
The synthesis of pyrazole derivatives, including 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, involves strategic chemical reactions that introduce functional groups at specific positions on the pyrazole ring. One method involves the Vilsmeier-Haack reaction, which has been utilized to synthesize a variety of 1-phenyl-3-aryl-1H-pyrazole-4-carbaldehydes, demonstrating the versatility and effectiveness of this approach in synthesizing complex pyrazole derivatives (Hu et al., 2010).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, has been extensively studied using techniques such as X-ray diffraction. These studies reveal detailed geometric parameters and the orientation of substituents around the pyrazole core, providing insights into the compound's three-dimensional configuration and potential interaction sites for further chemical reactions (Cunjin Xu & Yan-Qin Shi, 2011).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, leveraging the reactive sites on the molecule. For instance, the aldehyde group in 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde can participate in nucleophilic addition reactions, while the pyrazole ring can engage in electrophilic substitution reactions. These reactions expand the utility of the compound in synthesizing more complex molecules (Jessica Orrego Hernandez et al., 2015).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their handling and application in chemical syntheses. These properties are influenced by the nature of the substituents and the overall molecular structure of the compound. X-ray crystallography studies provide valuable data on the crystalline structure and packing of molecules, shedding light on the solid-state properties of these compounds (Cunjin Xu & Yan-Qin Shi, 2011).
Chemical Properties Analysis
The chemical properties of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, including reactivity, stability, and functional group behavior, are integral to its application in chemical syntheses. Studies focusing on the reactivity of the aldehyde group and the influence of the pyrazole ring on electronic distribution within the molecule contribute to a comprehensive understanding of its chemical behavior. Such insights are crucial for designing new reactions and predicting the compound's interaction with various reagents (Hu et al., 2010).
Scientific Research Applications
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- Application : The compound has been studied for its crystal structure .
- Method : The crystal structure was determined using X-ray diffraction .
- Results : The five- and six-membered rings form a dihedral angle of 68.41 (16)°. The aldehyde group is nearly coplanar with the pyrazole ring [C—C—C—O torsion angle = −0.4 (5)°]. The three-dimensional architecture is sustained by weak C—H O and C—H π interactions .
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- Application : Pyrazole derivatives, such as the one , have been studied for their antibacterial properties .
- Method : The specific methods of application in antibacterial studies are not detailed in the source .
- Results : The outcomes of its use in antibacterial studies are not specified in the source .
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- Application : Some derivatives of the compound have shown excellent cytotoxic activity compared to that of standard reference drug .
- Method : The specific methods of application in cytotoxic efficiency studies are not detailed in the source .
- Results : All the synthesized derivatives exhibited in vitro cytotoxic efficiency with IC 50 values ranging from 0.426 to 4.943 μM .
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Blocking Agent for Isocyanates
- Application : Pyrazole derivatives, such as the one , can be used as blocking agents for isocyanates .
- Method : The specific methods of application in this context are not detailed in the source .
- Results : The outcomes of its use as a blocking agent for isocyanates are not specified in the source .
properties
IUPAC Name |
3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-12(8-15)10(2)14(13-9)11-6-4-3-5-7-11/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMRTQQGXWPTJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066756 | |
Record name | 1H-Pyrazole-4-carboxaldehyde, 3,5-dimethyl-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
23.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26669368 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde | |
CAS RN |
22042-79-1 | |
Record name | 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22042-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-4-carboxaldehyde, 3,5-dimethyl-1-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022042791 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrazole-4-carboxaldehyde, 3,5-dimethyl-1-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Pyrazole-4-carboxaldehyde, 3,5-dimethyl-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.668 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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